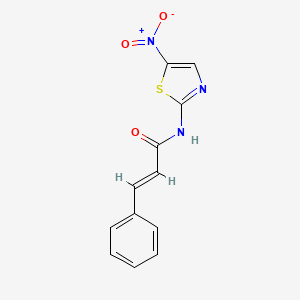![molecular formula C19H16F3NO3 B5329836 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a chemical compound commonly referred to as TFB or TFB-TBOA. It is a potent and selective inhibitor of glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft. TFB-TBOA has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Mechanism of Action
TFB-TBOA is a potent and selective inhibitor of glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft. By inhibiting glutamate transporters, TFB-TBOA increases the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects. For example, it can increase the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. TFB-TBOA has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on addiction and mood disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using TFB-TBOA in lab experiments is its potency and selectivity for glutamate transporters. This allows researchers to specifically target these transporters and investigate their role in various physiological and pathological conditions. However, one limitation of TFB-TBOA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving TFB-TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could be used to investigate their role in various diseases and disorders. Another area of interest is the development of new therapeutic strategies based on the modulation of glutamate transporters, which could have potential applications in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the potential side effects and limitations of using TFB-TBOA in lab experiments, in order to ensure that its use is both safe and effective.
Synthesis Methods
The synthesis of TFB-TBOA involves several steps, starting with the reaction of 4-(trifluoromethoxy)aniline with 4-bromo-2-fluorobenzonitrile to yield 4-(trifluoromethoxy)phenyl)(2-fluorophenyl)methanone. This intermediate is then reacted with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid in the presence of a base to yield TFB-TBOA.
Scientific Research Applications
TFB-TBOA has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. For example, it has been used to study the role of glutamate transporters in ischemic brain injury, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TFB-TBOA has also been used to investigate the role of glutamate transporters in addiction, depression, and anxiety disorders.
properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-18(2,25)12-11-13-3-5-14(6-4-13)17(24)23-15-7-9-16(10-8-15)26-19(20,21)22/h3-10,25H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNWISSBLDMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5329755.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5329762.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5329765.png)


![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329783.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5329787.png)

![N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5329808.png)
![7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5329812.png)
![6-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5329814.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329816.png)
